molecular formula C10H16N2O3 B11788199 5-Isopropoxy-1-isopropyl-1H-pyrazole-4-carboxylic acid CAS No. 1437458-00-8

5-Isopropoxy-1-isopropyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B11788199
CAS No.: 1437458-00-8
M. Wt: 212.25 g/mol
InChI Key: HUQPAVQEGKOSAI-UHFFFAOYSA-N
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Description

5-Isopropoxy-1-isopropyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by:

  • Substituents: An isopropyl group at position 1, an isopropoxy (ether) group at position 5, and a carboxylic acid group at position 4.
  • Molecular formula: Deduced as C10H16N2O3 based on structural analogs.
  • The carboxylic acid moiety enables salt formation and bioactivity modulation.

Direct experimental data (e.g., melting point, synthesis routes) for this compound are absent in the provided evidence; comparisons rely on structurally related pyrazole derivatives.

Properties

CAS No.

1437458-00-8

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

1-propan-2-yl-5-propan-2-yloxypyrazole-4-carboxylic acid

InChI

InChI=1S/C10H16N2O3/c1-6(2)12-9(15-7(3)4)8(5-11-12)10(13)14/h5-7H,1-4H3,(H,13,14)

InChI Key

HUQPAVQEGKOSAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C=N1)C(=O)O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropoxy-1-isopropyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of pyrazole derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 1-isopropyl-1H-pyrazole-4-carboxylic acid with isopropyl alcohol in the presence of a suitable catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Amidation Reactions

The carboxylic acid reacts with amines to form amides, a key step in pharmaceutical applications:

  • Reaction with aryl amines :

    • Conditions : H₂SO₄ or polyphosphoric acid at 70–90°C, followed by neutralization with NaOH or sodium acetate .

    • Outcome : Forms stable amides, such as 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid amides, with stereoselective control .

  • Coupling agents : Use of DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous ethanol facilitates amide bond formation .

Decarboxylation Pathways

Thermal or acidic decarboxylation of the carboxylic acid group generates CO₂ and yields substituted pyrazoles:

ConditionProductApplicationSource
Heating at >150°C5-isopropoxy-1-isopropyl-1H-pyrazoleIntermediate for agrochemicals

Decarboxylation is critical in synthesizing pyrazole derivatives for herbicides and fungicides .

Substitution at the Isopropoxy Group

The isopropoxy group undergoes nucleophilic substitution under acidic or basic conditions:

  • Ether cleavage :

    • Conditions : Concentrated H₂SO₄ at 10–25°C or BF₃·Et₂O in nonpolar solvents .

    • Outcome : Replacement with fluorine or other nucleophiles (e.g., aryloxy groups) .

  • Oxidative substitution :

    • Conditions : XeF₂/BF₃·Et₂O generates fluorinated derivatives (e.g., 3-fluoro-pyrazole) .

Cross-Coupling Reactions

The pyrazole ring participates in Suzuki-Miyaura couplings for aryl functionalization:

SubstrateBoronic Ester PartnerConditionsYieldSource
5-isopropoxy-pyrazole-boronateAryl halidesPd catalyst, THF, 40°C77%

This method enables the introduction of diverse aryl groups at the pyrazole’s 5-position .

Key Findings and Trends

  • Stereoselectivity : Acid-catalyzed reactions (e.g., H₂SO₄) favor specific enantiomers, critical for bioactive molecules .

  • Functional Group Stability : The isopropoxy group resists hydrolysis under mild conditions but reacts readily with strong electrophiles .

  • Yield Optimization : Solvent choice (e.g., anhydrous ethanol vs. toluene) significantly impacts reaction efficiency .

For further exploration, consult primary sources on pyrazole chemistry and industrial synthesis patents .

Scientific Research Applications

Medicinal Chemistry

5-Isopropoxy-1-isopropyl-1H-pyrazole-4-carboxylic acid has been studied for its potential as an enzyme inhibitor. The compound's ability to interact with various biological targets may lead to therapeutic applications, particularly in the treatment of diseases where enzyme modulation is beneficial.

Biological Activity :

  • Enzyme Inhibition : The compound exhibits properties that allow it to inhibit specific enzymes, which can modulate biochemical pathways critical in disease processes.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial and anti-inflammatory activities, indicating its potential use in developing new therapeutic agents.

Agrochemicals

The unique structure of this compound suggests applications in agrochemicals. Its properties may be harnessed for developing herbicides or fungicides due to its ability to interact with biological systems.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis, particularly in the formation of pyrazole derivatives. Its participation in various chemical reactions enables the construction of complex molecular architectures.

Reactions Involving this compound :

  • Suzuki-Miyaura Coupling Reactions : This compound can act as a reactant in carbon-carbon bond formation, essential for synthesizing pharmaceuticals and complex organic molecules.

Case Study 1: Antitumor Activity

Research has indicated that derivatives of pyrazole compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted that modifications to the pyrazole structure could enhance its antitumor activity, suggesting a pathway for developing new anticancer drugs.

Case Study 2: Enzyme Interaction Studies

A series of studies focused on the interactions of this compound with serine proteases and kinases revealed promising results. The compound's ability to form reversible covalent bonds with these enzymes underscores its potential as a pharmacophore for drug design.

Mechanism of Action

The mechanism of action of 5-Isopropoxy-1-isopropyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Pyrazole-4-carboxylic Acid Derivatives

Table 1: Structural and Functional Comparison

Compound Name Substituent (Position 1) Substituent (Position 5) Functional Group (Position 4) Molecular Formula Reference
Target : 5-Isopropoxy-1-isopropyl-1H-pyrazole-4-carboxylic acid Isopropyl Isopropoxy (OCH(CH3)2) Carboxylic acid C10H16N2O3
5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid Phenyl Isopropyl Carboxylic acid C13H14N2O2
4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid Phenyl Nitro (NO2) Carboxylic acid C10H7N3O4
1-(5-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid Oxadiazolyl-pyridinyl Methyl Carboxylic acid C15H14N4O3

Substituent Effects on Physicochemical Properties

Position 1 Substituents
  • Target (isopropyl) : Enhances flexibility and moderate lipophilicity compared to bulkier aromatic groups like phenyl ().
  • Phenyl analogs: Increased molecular weight (C13 vs.
Position 5 Substituents
  • Nitro groups () : Strong electron-withdrawing effects, likely increasing acidity of the carboxylic acid group (pKa modulation) compared to the target’s isopropoxy.
Position 4 Functional Group

All compared compounds retain a carboxylic acid group, enabling salt formation, coordination chemistry, and bioactivity.

Table 2: Physical Properties of Selected Analogs

Compound Name Density (g/cm³) Boiling Point (°C) Reference
5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid 1.192 386.767
4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid

Note: Data for the target compound are unavailable in the provided evidence.

Biological Activity

5-Isopropoxy-1-isopropyl-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its molecular formula C10H16N2O3C_{10}H_{16}N_{2}O_{3} and a molecular weight of approximately 212.25 g/mol. The structure features a pyrazole ring substituted with isopropoxy and isopropyl groups, along with a carboxylic acid functional group at the 4-position. This unique configuration contributes to its biological properties and applications in various fields .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism involves inhibiting bacterial growth by interfering with cell wall synthesis or disrupting membrane integrity .

Table 1: Antimicrobial Activity of this compound

MicroorganismConcentration (µg/mL)Inhibition (%)
E. coli4075
S. aureus4070
Bacillus subtilis4080
Aspergillus niger4065

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has shown potential in modulating inflammatory pathways, particularly through the inhibition of nitric oxide production and pro-inflammatory cytokines such as TNF-α. This suggests a therapeutic role in conditions characterized by excessive inflammation, such as arthritis or inflammatory bowel disease .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and proteins involved in various biochemical pathways. For example, it has been identified as an enzyme inhibitor, which may contribute to its antimicrobial and anti-inflammatory effects. Further studies are needed to elucidate the precise molecular targets and mechanisms involved .

Case Studies and Research Findings

Several studies have highlighted the efficacy of pyrazole derivatives in drug development:

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed promising results against multidrug-resistant bacteria, indicating potential for development as new antibiotics .
  • Anti-cancer Activity : Pyrazole derivatives have been reported to exhibit inhibitory effects on cancer cell lines by targeting specific kinases involved in tumor growth. The structural specificity of this compound may enhance its potency against certain cancer types .

Q & A

Q. What are the optimal synthetic routes for 5-isopropoxy-1-isopropyl-1H-pyrazole-4-carboxylic acid, and how can reaction yields be improved?

Methodological Answer: The synthesis of pyrazole-4-carboxylic acid derivatives typically involves cyclocondensation of β-ketoesters or related precursors with hydrazines. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by basic hydrolysis . Adapting this method, substituting phenylhydrazine with isopropylhydrazine and introducing isopropoxy groups via alkylation (e.g., using isopropyl bromide in the presence of a base) could yield the target compound. Reaction optimization may require adjusting stoichiometry, solvent polarity (e.g., acetic acid as a medium ), and temperature during reflux (2.5–3 hours ). Yield improvements can be tested via catalytic additives like sodium acetate or microwave-assisted synthesis.

Q. How can the structural conformation and tautomeric stability of this compound be confirmed experimentally?

Methodological Answer: X-ray crystallography is the gold standard for resolving tautomeric forms and spatial configurations. For analogous pyrazole-4-carboxylic acids, single-crystal X-ray diffraction has confirmed planar geometries and hydrogen-bonding networks influencing stability . Spectroscopic methods include:

  • NMR : 1^1H and 13^13C NMR can identify substituent effects (e.g., isopropoxy vs. isopropyl groups) and tautomeric shifts.
  • IR Spectroscopy : Carboxylic acid O–H stretching (~2500–3000 cm1^{-1}) and pyrazole ring vibrations (~1500–1600 cm1^{-1}) provide functional group validation .
  • DFT Calculations : Comparative computational modeling (e.g., using Gaussian or ORCA) can predict tautomeric preferences and validate experimental data .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer: Pyrazole-carboxylic acids exhibit pH-dependent solubility due to deprotonation of the carboxylic acid group (pKa ~2–4). For storage, maintain the compound at –20°C in anhydrous solvents (e.g., DMSO or ethanol) to prevent hydrolysis . Stability studies should include:

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
  • HPLC-PDA Monitoring : Track degradation products under accelerated conditions (e.g., 40°C/75% RH for 4 weeks).
  • pH Stability Tests : Use buffered solutions (pH 1–12) to identify hydrolysis-prone conditions.

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, MD) predict the reactivity and intermolecular interactions of this compound in catalytic or biological systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carboxylic acid group may act as a hydrogen-bond donor, influencing binding to biological targets .
  • Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cyclooxygenase) or solvents to optimize reaction conditions. Software like GROMACS or AMBER can model solvation effects .
  • Docking Studies : Use AutoDock Vina to predict binding affinities for drug-design applications, leveraging crystallographic data from related pyrazole derivatives .

Q. What strategies resolve contradictions in reported biological activities of pyrazole-4-carboxylic acid derivatives?

Methodological Answer: Contradictions often arise from assay variability or substituent effects. Systematic approaches include:

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent electronegativity (e.g., isopropoxy vs. methoxy groups) across analogs. For example, electron-withdrawing groups may enhance enzyme inhibition .
  • Dose-Response Curves : Re-evaluate IC50_{50} values under standardized conditions (e.g., fixed pH, temperature).
  • Meta-Analysis : Cross-reference datasets from multiple studies (e.g., anti-inflammatory vs. antimicrobial assays) to identify outliers .

Q. How can mechanistic studies elucidate the compound’s role in multi-step synthetic pathways (e.g., as an intermediate)?

Methodological Answer:

  • Isotopic Labeling : Use 13^{13}C or 15^{15}N isotopes to track incorporation into downstream products.
  • Kinetic Profiling : Monitor intermediates via LC-MS during reactions (e.g., esterification or amide coupling).
  • In Situ Spectroscopy : Raman or IR can detect transient species during catalysis .

Q. What advanced analytical techniques characterize trace impurities or degradation products?

Methodological Answer:

  • LC-HRMS : Resolve impurities with ppm mass accuracy. For example, detect hydrolyzed byproducts (e.g., 5-isopropoxy-1-isopropyl-1H-pyrazole).
  • NMR Cryoprobes : Enhance sensitivity for low-abundance species.
  • ECD Spectroscopy : Differentiate enantiomeric degradation products if chiral centers exist.

Q. How does steric hindrance from the isopropyl/isopropoxy groups influence supramolecular assembly or crystal packing?

Methodological Answer:

  • Single-Crystal XRD : Compare packing motifs with less-hindered analogs (e.g., methyl vs. isopropyl derivatives).
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H···O interactions) .
  • Thermal Expansion Coefficients : Correlate steric bulk with lattice flexibility via variable-temperature XRD.

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